molecular formula C9H10ClNO3S B2819577 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide CAS No. 879319-38-7

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide

Cat. No.: B2819577
CAS No.: 879319-38-7
M. Wt: 247.69
InChI Key: DESZRBKDEHWJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide is an organic compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.

Preparation Methods

The synthesis of 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide typically involves the reaction of 3-(methylsulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures, followed by purification through liquid chromatography to obtain the desired product .

Chemical Reactions Analysis

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)acetamide: This compound lacks the methylsulfonyl group, which affects its reactivity and applications.

    N-(3-methylsulfonylphenyl)acetamide: This compound lacks the chlorine atom, which also influences its chemical properties and uses.

The presence of both the chlorine and methylsulfonyl groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

2-chloro-N-(3-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESZRBKDEHWJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879319-38-7
Record name 2-chloro-N-(3-methanesulfonylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.